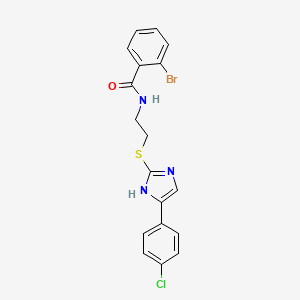

2-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrClN3OS/c19-15-4-2-1-3-14(15)17(24)21-9-10-25-18-22-11-16(23-18)12-5-7-13(20)8-6-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNXHWMIXVBEJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Thioether Formation: The imidazole derivative is then reacted with a chlorophenyl thiol to form the thioether linkage.

Benzamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with 2-bromobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, and the imidazole ring can undergo reduction.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Sulfoxides and sulfones.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The antimicrobial efficacy can be evaluated using Minimum Inhibitory Concentration (MIC) assays against various pathogens.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 2-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | 0.22 - 0.25 | Staphylococcus aureus |

| Other Derivative | 0.30 | Escherichia coli |

In particular, compounds with similar structures have shown effectiveness against Gram-positive bacteria and fungi, indicating a broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays, including the Sulforhodamine B (SRB) assay against human colorectal carcinoma cell lines.

Case Study Findings :

- Compound Efficacy : Compounds derived from this structure demonstrated IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior potency.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 4.53 | HCT116 |

| Standard Drug (5-FU) | 9.99 | HCT116 |

These findings suggest that the compound may selectively target cancer cells while exhibiting minimal toxicity towards normal cells .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzamide moiety can form hydrogen bonds with amino acid residues. The thioether linkage provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Insights

Core Heterocycles: The target compound’s imidazole core is shared with Analog 1 and Analog 2, but differs from Analog 3 (thiazole) and Analog 5 (benzimidazole). Imidazole derivatives are known for epigenetic modulation (e.g., sirtuin inhibition in Analog 1), while benzimidazoles (Analog 5) often exhibit antiviral or antitumor activity . Analog 3’s thiazole core may enhance metabolic stability compared to imidazole due to reduced susceptibility to oxidative degradation .

Halogenation Patterns :

- Bromine at the benzamide 2-position (target) vs. bromine on thiazole (Analog 3 ) or benzimidazole (Analog 5 ) alters electronic effects and lipophilicity. Bromine’s bulky van der Waals radius may improve target binding in hydrophobic pockets .

- The 4-chlorophenyl group in the target and Analog 1 is associated with enhanced π-π stacking and hydrophobic interactions in enzyme active sites .

Linker Groups :

- The thioethyl linker in the target provides flexibility and sulfur-mediated hydrogen bonding, contrasting with Analog 1 ’s ester group (hydrolytically labile) and Analog 4 ’s triazole (rigid, planar). Thioethers generally improve membrane permeability compared to oxygen-based linkers .

Biological Implications :

- Analog 1 ’s superior docking scores for sirtuin inhibition suggest that ester groups may optimize interactions with sirtuin active sites, whereas the target’s benzamide could favor protease or kinase targets .

- Analog 5 ’s thiophene substituents may enhance π-stacking in nucleic acid interactions, a feature absent in the target compound .

Research Findings and Trends

- Synthetic Strategies : The target compound’s synthesis likely involves coupling a brominated benzamide with a thioethyl-imidazole intermediate, akin to methods in (e.g., nucleophilic substitution for thioether formation) .

- Activity Trends :

- Contradictions: While Analog 1’s ester group enhances sirtuin inhibition, it may limit in vivo stability compared to the target’s amide .

Biological Activity

2-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, with the CAS number 897456-97-2, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 436.8 g/mol. The compound features a bromine atom, an imidazole ring, and a chlorophenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 897456-97-2 |

| Molecular Formula | C18H15BrClN3OS |

| Molecular Weight | 436.8 g/mol |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties. The presence of the imidazole ring is particularly significant for its bioactivity.

Anticancer Activity

Studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines. The imidazole moiety is known to interact with cellular targets involved in tumor growth and survival pathways .

The proposed mechanism of action for this compound involves:

- Metal Ion Binding : The imidazole ring can chelate metal ions, influencing enzyme activity.

- Cell Membrane Penetration : The chlorophenyl group enhances lipophilicity, aiding in cellular uptake.

- Halogen Bonding : The bromine atom may participate in halogen bonding, affecting interactions with biological macromolecules .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the benzamide and imidazole rings. Variations in the halogen or alkyl groups can significantly alter the potency and selectivity of the compound against specific targets. For instance:

- Chlorophenyl Substitution : Enhances cytotoxicity against cancer cells.

- Bromine Positioning : Influences binding affinity to target proteins.

Case Studies

Several studies have investigated compounds related to this compound:

- Anticancer Efficacy : A study evaluated a series of imidazole derivatives against breast cancer cell lines, revealing that modifications to the phenyl group increased anticancer activity (IC50 values as low as 0.35 µM) .

- Antimicrobial Properties : Research on thiazole-bearing compounds indicated that similar structures exhibited potent antibacterial activity comparable to established antibiotics like norfloxacin .

- In Vivo Studies : Animal models demonstrated that compounds with structural similarities showed promising results in reducing tumor size and improving survival rates in cancer-bearing mice .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves stepwise reactions, including imidazole-thiol alkylation and benzoylation. For example, intermediate alkylation of 5-(4-chlorophenyl)-1H-imidazole-2-thiol with 2-bromoethyl benzamide derivatives can be performed under reflux with potassium carbonate (K₂CO₃) as a base, followed by recrystallization using ethanol or methanol to enhance purity . Monitoring reaction progress via TLC and optimizing molar ratios (equimolar reagents) are critical to minimize side products .

Q. What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.20–7.60 ppm for benzamide, imidazole-thiol protons at δ 11.99 ppm) .

- X-ray Crystallography : Resolves molecular packing and hydrogen-bonding interactions (e.g., centrosymmetrical dimers via N–H⋯N bonds) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 380.2 [M+H]⁺ for analogous benzamide derivatives) .

Q. What are the critical steps in purifying this compound, and how do solvent choices impact final product quality?

- Methodological Answer : Purification involves sequential steps:

- Liquid-Liquid Extraction : Remove unreacted starting materials using dichloromethane/water partitioning .

- Recrystallization : Ethanol or methanol recrystallization improves crystallinity and purity .

- Chromatography : HPLC (C18 columns, acetonitrile/water gradients) resolves closely related impurities . Solvent polarity must match compound solubility to avoid premature precipitation.

Q. What analytical methods confirm the presence of bromo and chloro substituents?

- Methodological Answer :

- Halogen-Specific Tests : Beilstein test (flame color) preliminarily detects halogens.

- Elemental Analysis (EA) : Quantifies Br and Cl content (e.g., EA accuracy ±0.3%) .

- Mass Spectrometry : Isotopic peaks (²⁷Br/⁸¹Br, ³⁵Cl/³⁷Cl) confirm substituent presence .

Advanced Research Questions

Q. How do structural modifications at the imidazole or benzamide moieties influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -NO₂) to enhance enzyme inhibition. For example, COX-1/2 inhibition assays (IC₅₀ values) compare analogs .

- Pharmacophore Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with PFOR enzyme active sites) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 for in vitro) and controls.

- Purity Validation : HPLC (>98% purity) excludes impurities as confounding factors .

- Dose-Response Curves : EC₅₀/IC₅₀ comparisons across studies identify outlier conditions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100-ns MD runs in GROMACS) to assess target (e.g., Trypanosoma brucei) affinity .

- Free Energy Perturbation (FEP) : Quantifies substituent effects on binding energy (ΔΔG) .

Q. How do reaction conditions affect regioselectivity during thioethyl-imidazole intermediate synthesis?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) favor thiolate nucleophilic attack over side reactions .

- Catalyst Screening : K₂CO₃ vs. Cs₂CO₃ alters reaction rates; polar aprotic solvents (DMF) enhance regioselectivity .

Q. What in vitro/in vivo models evaluate pharmacokinetics and toxicity?

- Methodological Answer :

Q. What are the compound’s degradation pathways under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for hydrolysis (amide bond cleavage) or oxidation (sulfur to sulfoxide) .

- Stabilizers : Antioxidants (BHT) or desiccants (silica gel) mitigate degradation in long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.